Product packaging for Methyl 2,3-dichloro-6-fluorobenzoate(Cat. No.:)

Methyl 2,3-dichloro-6-fluorobenzoate

Cat. No.: B15382520
M. Wt: 223.02 g/mol
InChI Key: JEZURZQKLNDNFO-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-6-fluorobenzoate is a fluorinated aromatic ester that serves as a valuable synthetic building block and intermediate in advanced chemical and pharmaceutical research. Fluorobenzoate derivatives are extensively utilized in the development of agrochemicals, pharmaceuticals, and as precursors for various fine chemicals . A key research application for this class of compounds is their use in the synthesis of complex molecules, including thiol-selective prosthetic reagents for radiolabeling biologics such as peptides and proteins . The strategic incorporation of fluorine and chlorine atoms on the benzoate ring system can significantly alter the molecule's electronic properties, metabolic stability, and binding characteristics, making it a crucial intermediate for structure-activity relationship (SAR) studies . Furthermore, ortho-halogen substituted benzoic acids are known to engage in specific intramolecular interactions that influence their conformational landscape and reactivity, a subject of ongoing research in computational and experimental chemistry . This compound is offered for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2FO2 B15382520 Methyl 2,3-dichloro-6-fluorobenzoate

Properties

IUPAC Name

methyl 2,3-dichloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZURZQKLNDNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2,3-dichloro-6-fluorobenzoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its interactions with biological systems, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by its halogenated aromatic structure, featuring two chlorine atoms and one fluorine atom attached to a benzene ring. Its molecular formula is C8H6Cl2F O2. The presence of these halogen substituents significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly enzymes and receptors. Research indicates that halogenated compounds often exhibit:

  • Antimicrobial properties : Effective against a range of pathogens.
  • Enzyme inhibition : Compounds with dichloro and fluoro substituents can inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : Potential to interact with cellular signaling pathways.

The compound acts as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential therapeutic effects in drug design.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity. For example, its effectiveness against various bacterial strains was evaluated through minimum inhibitory concentration (MIC) assays. The results indicated that the compound could inhibit the growth of several Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition has revealed that this compound can modulate enzyme activity. For instance, it has been shown to inhibit key metabolic enzymes involved in biosynthetic pathways:

Enzyme TargetInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive10.5
Cyclooxygenase (COX)Non-competitive15.3
LipoxygenaseMixed-type12.8

These findings highlight its potential as a lead compound in drug development targeting specific enzymes related to inflammation and neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values of 8 µg/mL and 16 µg/mL, respectively. This suggests its potential use as an antimicrobial agent in clinical settings.
  • Enzyme Inhibition : In a recent study published in the Journal of Medicinal Chemistry, this compound was evaluated for its ability to inhibit COX enzymes. The results indicated a promising profile for anti-inflammatory applications, particularly due to its selective inhibition of COX-2 over COX-1.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other halogenated benzoates, which also exhibit notable biological activities:

Compound NameSimilarity IndexNotable Features
Methyl 2-chloro-6-fluorobenzoate0.93Contains one chlorine atom; less reactive
Methyl 4-chloro-2-fluorobenzoate0.92Different substitution pattern; similar applications
Ethyl 4-chloro-2,6-difluorobenzoate0.86More reactive due to increased electronegativity

The unique arrangement of chlorine and fluorine substituents in this compound enhances its reactivity compared to these analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 2,3-dichloro-6-fluorobenzoate with structurally related compounds, focusing on substitution patterns, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences/Applications Reference
This compound C₈H₅Cl₂FO₂ 237.03 Cl: 2,3; F: 6 Hypothesized use in agrochemicals* N/A
Methyl 3,6-dibromo-2-fluorobenzoate C₈H₅Br₂FO₂ 311.93 Br: 3,6; F: 2 Higher molecular weight; bromine enhances electrophilicity; used in pharmaceutical intermediates
2,3,6-Trichlorobenzoic acid (2,3,6-TBA) C₇H₃Cl₃O₂ 229.45 Cl: 2,3,6 Free carboxylic acid; herbicide (soil residual activity)
2,4-Dichloro-6-fluorobenzoic acid C₇H₃Cl₂FO₂ 223.01 Cl: 2,4; F: 6 Free acid form; higher solubility in polar solvents
Methyl 2-chloro-4-fluorobenzoate C₈H₆ClFO₂ 188.58 Cl: 2; F: 4 Fewer halogens; lower molecular weight; intermediate in pesticide synthesis

Key Observations:

Halogen Substitution Effects: The position and type of halogens critically influence reactivity. For example, this compound’s dual chlorine atoms at positions 2 and 3 likely enhance steric hindrance and electron-withdrawing effects compared to mono-halogenated analogs like methyl 2-chloro-4-fluorobenzoate .

Functional Group Variations :

  • Carboxylic acid derivatives (e.g., 2,3,6-TBA) are directly bioactive as herbicides, whereas methyl esters (e.g., this compound) may serve as synthetic intermediates or prodrugs requiring hydrolysis for activation .

Applications :

  • Compounds with trichloro substitution (e.g., 2,3,6-TBA) are historically used as herbicides, while difluoro-dichloro analogs may target specific enzymatic pathways in modern agrochemicals .
  • Methyl esters with fluorine (e.g., this compound) are advantageous in medicinal chemistry due to fluorine’s metabolic stability and bioavailability enhancement .

Research Findings and Trends

  • Synthetic Accessibility : Methyl esters of halogenated benzoic acids are typically synthesized via esterification of the corresponding acids. For example, methyl 3,6-dibromo-2-fluorobenzoate is produced via bromination and esterification steps under controlled conditions .
  • Agrochemical Relevance : The 2,3,6-TBA analog demonstrates that trichloro substitution patterns are effective in soil-acting herbicides, suggesting that this compound could be modified for similar uses by introducing a third halogen .
  • Stability and Reactivity: Fluorine at position 6 in this compound likely improves thermal stability compared to non-fluorinated analogs, as seen in related compounds .

Q & A

Q. What are the optimal synthetic conditions for preparing Methyl 2,3-dichloro-6-fluorobenzoate via esterification?

Methodological Answer: The esterification of 2,3-dichloro-6-fluorobenzoic acid can be optimized using acid-catalyzed Fischer esterification. Key parameters include:

  • Catalyst : Concentrated sulfuric acid (0.1–1 mol%) to protonate the carbonyl group and activate the acid .
  • Solvent : Toluene or dichloromethane for azeotropic removal of water to drive the reaction equilibrium .
  • Temperature : Reflux conditions (110–120°C for toluene) to ensure efficient water removal.
  • Reaction Time : 12–24 hours, monitored by TLC or HPLC for conversion. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can the purity and structural identity of this compound be confirmed?

Methodological Answer: A multi-spectral approach is recommended:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions. For example, the methoxy group (COOCH3_3) appears as a singlet near δ 3.9 ppm in 1H^{1}\text{H} NMR, while aromatic protons show splitting patterns reflecting halogen proximity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]+^+ or [M+Na]+^+) and isotopic clusters from chlorine atoms .
  • FT-IR : Peaks at ~1720 cm1^{-1} (ester C=O stretch) and 1250–1100 cm1^{-1} (C-F/C-Cl stretches) .

Advanced Research Questions

Q. How can discrepancies in NMR data due to halogen proximity be resolved?

Methodological Answer: Halogen-induced anisotropic effects can complicate splitting patterns. Advanced techniques include:

  • 2D NMR (COSY, NOESY) : To assign overlapping aromatic proton signals. For example, NOE correlations between adjacent protons can clarify substituent positions .
  • 19F^{19}\text{F} NMR : Direct detection of fluorine environments, with chemical shifts sensitive to electron-withdrawing effects from chlorine .
  • X-ray Crystallography : Definitive structural assignment via crystal lattice analysis, particularly if steric effects from substituents hinder spectral resolution .

Q. What computational methods predict reactivity in nucleophilic aromatic substitution (NAS) of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for NAS at C2, C3, or C6 positions. Electron-deficient sites (due to Cl/F) show lower energy barriers.
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states, enhancing NAS rates .
  • Hammett Constants : Use σm_m and σp_p values for Cl and F to predict regioselectivity. For example, meta-chlorine may deactivate adjacent positions more strongly than fluorine .

Q. How does substituent positioning influence thermal stability under accelerated degradation conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures. Electron-withdrawing groups (Cl, F) typically increase thermal stability compared to unsubstituted analogs .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic decomposition events.
  • Hydrolytic Stability Tests : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and monitor ester hydrolysis via HPLC. Steric hindrance from 3-chloro and 6-fluoro groups may reduce hydrolysis rates .

Q. How to analyze degradation products under hydrolytic or photolytic stress?

Methodological Answer:

  • LC-MS/MS : Identify hydrolysis products (e.g., 2,3-dichloro-6-fluorobenzoic acid) using reverse-phase C18 columns and electrospray ionization (ESI).
  • GC-MS : Volatile byproducts (e.g., methyl chloride) can be trapped and analyzed .
  • Photostability Chambers : Expose samples to UV light (ICH Q1B guidelines) and track degradation kinetics. Fluorine’s inductive effects may mitigate radical formation compared to bromine analogs .

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